molecular formula C17H27NO5S B2687671 N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 2034242-33-4

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2687671
CAS No.: 2034242-33-4
M. Wt: 357.47
InChI Key: XSYGVMADMDARNP-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a dimethoxy-methylpropyl group and an isopropylsulfonyl-phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxy-2-methylpropanol and 4-(isopropylsulfonyl)benzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 2,3-dimethoxy-2-methylpropanol with a suitable reagent to form an intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-(isopropylsulfonyl)benzaldehyde to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Medicine: It could be investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)-2-(4-methylsulfonyl)phenyl)acetamide
  • N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethylsulfonyl)phenyl)acetamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its isopropylsulfonyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5S/c1-13(2)24(20,21)15-8-6-14(7-9-15)10-16(19)18-11-17(3,23-5)12-22-4/h6-9,13H,10-12H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYGVMADMDARNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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